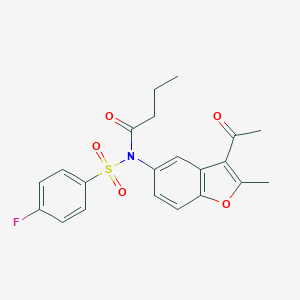
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide, also known as AMBS, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have activity against a variety of cancer cell lines and has also been investigated for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called HDAC6. This enzyme plays a role in the regulation of cell growth and division, and its inhibition has been shown to lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition on cellular processes without the interference of other enzymes. However, one limitation of using this compound is its complex synthesis process, which may limit its availability for widespread use in research.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the benzofuran intermediate, which is then coupled with the butyryl chloride reagent to form the desired product. The final step involves the addition of the fluorobenzenesulfonamide group to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that this compound has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H20FNO5S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbutanamide |
InChI |
InChI=1S/C21H20FNO5S/c1-4-5-20(25)23(29(26,27)17-9-6-15(22)7-10-17)16-8-11-19-18(12-16)21(13(2)24)14(3)28-19/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
SQRUHGDSSSCIIH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
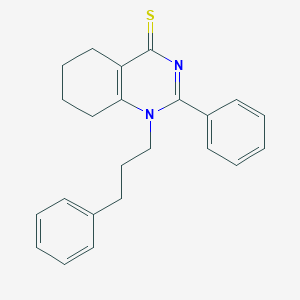
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

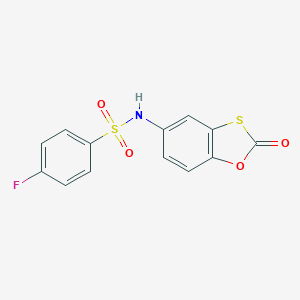
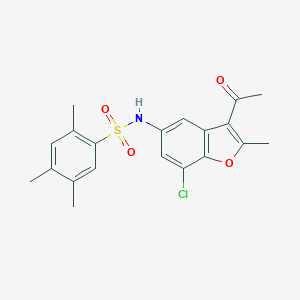
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
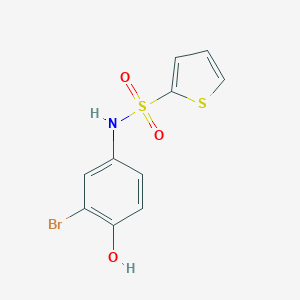
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
